2-(4-ethylphenoxy)-N,N-dimethylethanamine

Description

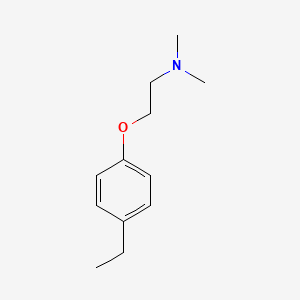

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-ethylphenoxy)-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-4-11-5-7-12(8-6-11)14-10-9-13(2)3/h5-8H,4,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVICGTAIGPKMLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 4 Ethylphenoxy N,n Dimethylethanamine and Analogs

Established Reaction Pathways for the Phenoxyethylamine Core Synthesis

The fundamental structure of a phenoxyethylamine, characterized by an ether linkage between a phenyl ring and an amino-substituted ethyl group, can be constructed through several established synthetic routes. Two of the most classical and widely utilized methods are the Williamson ether synthesis and the Ullmann condensation.

The Williamson ether synthesis is a cornerstone of ether formation in organic chemistry. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In the context of synthesizing the phenoxyethylamine core, this pathway typically involves the deprotonation of a substituted phenol (B47542) (like 4-ethylphenol) with a suitable base (e.g., sodium hydride or potassium carbonate) to form a reactive phenoxide ion. This nucleophilic phenoxide then attacks an electrophilic haloethylamine, such as 2-chloro-N,N-dimethylethanamine, displacing the halide and forming the desired ether bond. The efficiency of this reaction is highest with primary alkyl halides, which minimizes competing elimination reactions.

Advanced Synthetic Strategies for Structural Elaboration and Diversification

Modern organic synthesis has sought to overcome the limitations of classical methods by developing more efficient, milder, and versatile catalytic systems. For the synthesis and diversification of phenoxyethylamine analogs, palladium-catalyzed cross-coupling reactions and the use of unconventional energy sources represent significant advances.

The Buchwald-Hartwig C-O cross-coupling reaction has emerged as a powerful alternative to the Ullmann condensation for forming aryl ether bonds. rsc.org This transformation utilizes a palladium catalyst, typically supported by bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos, BrettPhos), to couple aryl halides or triflates with alcohols. acs.org The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the alkoxide, and subsequent reductive elimination to form the C-O bond and regenerate the catalyst. nih.gov This methodology offers broader substrate scope and operates under significantly milder conditions than the traditional Ullmann reaction. rsc.org

In parallel, advancements in the Ullmann reaction itself have been achieved through the development of improved catalyst systems. The use of soluble copper salts combined with various ligands, such as diamines or phenanthrolines, allows the reaction to proceed at much lower temperatures and with catalytic amounts of copper, enhancing its utility and functional group compatibility.

Furthermore, unconventional reaction conditions are being employed to enhance synthetic efficiency. Microwave irradiation, for example, can dramatically reduce reaction times and improve yields in cross-coupling reactions by promoting rapid and uniform heating. nih.gov These techniques represent a key strategy for the rapid elaboration and diversification of compound libraries based on the phenoxyethylamine scaffold. nih.gov

Rational Derivatization for Pharmacological Probing and Structure-Activity Studies

The systematic modification of the 2-(4-ethylphenoxy)-N,N-dimethylethanamine structure is essential for investigating structure-activity relationships (SAR). This involves the targeted synthesis of analogs with variations in the phenoxy ring, the amine moiety, and the stereochemistry of the molecule.

Design and Synthesis of Phenoxy Substituent Variations (e.g., 4-ethyl, 4-isopropyl, 4-aminomethyl, 4-bromo)

Altering the substituents on the phenyl ring is a common strategy to modulate the electronic and steric properties of a molecule. The synthesis of these analogs generally follows the established ether formation pathways, starting from the appropriately substituted phenol. For instance, the synthesis of the 4-bromo analog, 2-(4-bromophenoxy)-N,N-dimethylethanamine, can be achieved by reacting 4-bromophenol (B116583) with a 2-(dimethylamino)ethyl halide using Williamson ether synthesis conditions. chemicalbook.comchemicalbook.comcymitquimica.com Similarly, analogs with 4-isopropyl or 4-aminophenoxy groups can be prepared from 4-isopropylphenol (B134273) or 4-aminophenol, respectively. chemicalbook.comatlantis-press.comgoogle.com The synthesis of an aminomethyl group would typically require a multi-step sequence, potentially involving the reduction of a nitrile or amide precursor that was installed on the phenyl ring.

| Phenoxy Substituent (at position 4) | Phenol Starting Material | Typical Synthetic Method | Reference |

|---|---|---|---|

| -CH2CH3 (ethyl) | 4-Ethylphenol | Williamson Ether Synthesis / Buchwald-Hartwig Coupling | N/A |

| -CH(CH3)2 (isopropyl) | 4-Isopropylphenol | Williamson Ether Synthesis / Buchwald-Hartwig Coupling | google.com |

| -Br (bromo) | 4-Bromophenol | Williamson Ether Synthesis / Mitsunobu Reaction | chemicalbook.comchemicalbook.com |

| -NH2 (amino) | 4-Aminophenol | Nucleophilic Aromatic Substitution | chemicalbook.comatlantis-press.comchemicalbook.com |

Exploration of N,N-Dimethylamine Moiety Modifications

Modification of the N,N-dimethylamino group can significantly impact a molecule's basicity, polarity, and ability to interact with biological targets. Synthetic strategies to achieve this diversification include N-dealkylation and re-alkylation, or building the molecule from a different amine precursor.

N-demethylation can be accomplished using various chemical methods, such as the von Braun reaction (using cyanogen (B1215507) bromide) or with chloroformates, followed by hydrolysis to yield the secondary (N-desmethyl) amine. nih.govrug.nl More modern approaches utilize iron-catalyzed systems. rug.nlgoogle.com The resulting secondary amine is a versatile intermediate that can be re-alkylated with a variety of alkyl halides to introduce novel substituents, such as cyclopropylmethyl or phenethyl groups. nih.govnih.gov

Alternatively, analogs can be synthesized by incorporating the desired amine from the start. For example, instead of using 2-chloro-N,N-dimethylethanamine in a Williamson synthesis, one could use a reagent like N-ethyl-2-chloroethanamine to produce an N-ethyl-N-methyl analog. A more advanced approach for installing the N,N-dimethyl group is the "borrowing hydrogen" methodology, where a primary alcohol is catalytically converted to an amine in the presence of aqueous dimethylamine (B145610) using an iridium catalyst. acs.org This atom-efficient process avoids the use of alkyl halides.

Stereoselective Synthesis of Chiral Analogs

Introducing chirality into the phenoxyethylamine scaffold, typically at the carbon atom alpha or beta to the nitrogen, opens up possibilities for stereospecific interactions with chiral biological targets. Several advanced strategies are available for the stereoselective synthesis of chiral amines.

One of the most powerful and atom-economical methods is the asymmetric hydrogenation of prochiral precursors like imines or enamines. acs.org This approach uses transition metal catalysts (e.g., iridium, rhodium, ruthenium) complexed with chiral ligands to deliver hydrogen across a C=N or C=C bond with high enantioselectivity. nih.govacs.org

Biocatalysis offers a green and highly selective alternative. nih.gov Enzymes such as amine transaminases (ATAs) can convert a ketone precursor into a chiral amine with excellent optical purity by transferring an amino group from an amino donor like isopropylamine. acs.org The development of enzymatic cascades allows for the synthesis of complex chiral amines from simple starting materials in a one-pot process. acs.org Another strategy involves the stereoselective oxyamination of alkenes, which can simultaneously install the oxygen and nitrogen functionalities across a double bond in a controlled manner to create chiral centers. nih.gov

Catalyst Systems and Reaction Condition Optimization in the Synthesis of Ethanamine Derivatives

The success of modern synthetic methodologies for preparing ethanamine derivatives hinges on the careful selection and optimization of catalyst systems and reaction conditions. This is particularly true for cross-coupling reactions like the Buchwald-Hartwig and modern Ullmann syntheses.

For palladium-catalyzed C-O coupling , the choice of ligand is critical. The evolution from early catalyst systems to the use of highly specialized, bulky, and electron-rich biaryl phosphine ligands has been a major advance. nih.gov These ligands enhance the rates of both the oxidative addition and the reductive elimination steps in the catalytic cycle, allowing for the coupling of less reactive aryl chlorides and the use of lower catalyst loadings. acs.org Precatalysts, which are stable, air-tolerant palladium(II) complexes, have also been developed to ensure the efficient in-situ generation of the active Pd(0) catalyst. nih.gov

In copper-catalyzed Ullmann-type reactions , the primary challenge has been to overcome the harsh conditions of the classical method. Modern systems employ a combination of a copper(I) or copper(II) salt with a chelating ligand. Ligands such as 1,10-phenanthroline, N,N'-diarylbenzene-1,2-diamines, or various amino acids can stabilize the copper catalyst, increase its solubility, and facilitate the catalytic cycle at much lower temperatures (sometimes even room temperature). researchgate.net

The optimization of reaction conditions is also paramount. The choice of base (e.g., carbonates like Cs₂CO₃ or K₂CO₃, or alkoxides like NaOtBu), solvent (e.g., polar aprotic solvents like DMF or dioxane, or nonpolar solvents like toluene), and temperature can profoundly influence the reaction's yield, rate, and selectivity.

| Reaction Type | Catalyst Metal | Common Ligands | Typical Conditions | Advantages |

|---|---|---|---|---|

| Buchwald-Hartwig C-O Coupling | Palladium (Pd) | Bulky phosphines (XPhos, SPhos), N-heterocyclic carbenes (NHCs) | Mild temperature (RT - 120°C), organic base (e.g., NaOtBu), anhydrous solvent (e.g., toluene, dioxane) | High yields, broad substrate scope (including aryl chlorides), excellent functional group tolerance |

| Modern Ullmann C-O Condensation | Copper (Cu) | 1,10-Phenanthroline, diamines, amino acids, N1,N2-diarylbenzene-1,2-diamines | Moderate temperature (RT - 140°C), inorganic base (e.g., K₂CO₃, Cs₂CO₃), polar solvent (e.g., DMF, DMSO) | Lower cost catalyst, effective for electron-deficient aryl halides, improved conditions over classical method |

Structure Activity Relationship Sar and Ligand Design Principles

Conformational Analysis and Bioactive Conformation Postulation

The three-dimensional structure, or conformation, of 2-(4-ethylphenoxy)-N,N-dimethylethanamine is crucial for its interaction with biological targets. The molecule's flexibility, primarily due to rotation around the ether linkage and the ethylamine (B1201723) side chain, allows it to adopt various shapes. Computational studies on related phenethylamine (B48288) derivatives suggest that an extended conformation, where the side chain is stretched out from the aromatic ring, is often energetically favored. nih.gov This extended form is frequently postulated as the bioactive conformation—the specific orientation the molecule assumes to bind effectively to a receptor. nih.gov

The process of identifying the bioactive conformation involves analyzing the molecule's conformational energy maps to find low-energy, stable shapes. nih.govresearchgate.net For similar molecules, it has been noted that the bioactive conformation may differ from the most stable conformation in a solution. nih.gov The interaction is often compared to a "key-lock" model, where the ligand's three-dimensional shape and functional group arrangement (the pharmacophore) must complement the receptor's binding site. nih.gov Introducing conformational restrictions, for instance by creating more rigid analogs, is a strategy used to experimentally and computationally probe the preferred bioactive shape. chemrxiv.org

Influence of Aryloxy Substitution on Receptor Binding Affinity and Functional Efficacy

The substituents on the aryloxy (phenoxy) ring are key modulators of a ligand's ability to bind to a receptor (binding affinity) and elicit a biological response (functional efficacy). In this compound, the 4-ethyl group is a critical determinant of its pharmacological profile. The position and nature of substituents on the phenyl ring can significantly alter binding. nih.govrsc.org

SAR studies on related compounds, such as phenoxyacetic acid derivatives and other aryloxyalkylamines, have established clear principles. researchgate.netnih.gov The para-position (position 4) is often a key interaction point. The ethyl group's size and lipophilicity (its tendency to dissolve in fats or lipids) likely enhance van der Waals interactions within a hydrophobic pocket of the target receptor. The introduction of a substituent like fluorine, for example, has been shown to significantly alter the preferred conformation and, consequently, the biological activity of similar molecules. mdpi.com The relationship between a ligand's binding affinity and its ability to activate the receptor is complex, with efficacy being a measure of the ligand's ability to shift the receptor to an active state once bound. nih.gov

Below is an illustrative table based on general SAR principles for aryloxyalkylamines, showing how different para-substituents might affect receptor binding.

| Substituent at para-position | Illustrative Receptor Binding Affinity | Primary Interaction Type |

| Hydrogen (-H) | Baseline | Minimal |

| Methyl (-CH3) | Increased | Hydrophobic |

| Ethyl (-CH2CH3) | Potentially Enhanced | Hydrophobic |

| tert-Butyl (-C(CH3)3) | May Decrease | Potential Steric Hindrance |

| Methoxy (-OCH3) | Variable | Polar/Hydrogen Bonding |

Role of the Tertiary Amine in Molecular Recognition and Pharmacophore Modeling

The N,N-dimethylethanamine portion of the molecule, containing a tertiary amine, is a cornerstone of its pharmacophore. A pharmacophore represents the essential 3D arrangement of features necessary for molecular recognition by a receptor. researchgate.netnih.govmdpi.com At physiological pH, this amine group is typically protonated, carrying a positive charge. This cationic center is critical, often forming a strong ionic bond with a negatively charged amino acid residue (like aspartate or glutamate) in the receptor's binding site. nih.gov

This ionic interaction serves as a primary anchor, locking the ligand into place. The two methyl groups on the nitrogen influence the steric profile and can contribute to hydrophobic interactions. In pharmacophore models for related compounds, the precise spatial relationship between this cationic amine and the aromatic ring is a critical parameter for activity. nih.govpharmacophorejournal.com These models often include features like hydrogen bond acceptors/donors, aromatic rings, and hydrophobic groups to define the ideal ligand. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate a compound's chemical structure with its biological activity. nih.gov These models are valuable for predicting the activity of novel molecules before they are synthesized. nih.govmdpi.com

For a series of compounds like phenoxyethanamine derivatives, a QSAR model would be developed by calculating various molecular descriptors (e.g., electronic, steric, geometric properties) and using statistical methods like multiple linear regression to create an equation. mdpi.compensoft.net For example, a QSAR study on phenethylamines identified molecular descriptors related to lipophilicity and 3D molecular shape as being crucial for predicting their properties. nih.gov A hypothetical QSAR model might look like:

Biological Activity = a(Lipophilicity) + b(Dipole Moment) - c*(Molecular Volume) + Constant

Such models, once validated, can be used for the virtual screening of large chemical databases to identify new potential ligands with desired activity profiles. nih.govpensoft.net

Computational Approaches to Ligand-Target Interactions, including Molecular Docking and Molecular Dynamics Simulations

Computational methods provide powerful insights into how this compound interacts with its target receptor at an atomic level.

Molecular Docking: This technique predicts the most favorable binding pose of a ligand within a receptor's active site. nih.govbiointerfaceresearch.commdpi.com For this compound, a docking simulation would likely show the protonated amine forming an ionic bond with an acidic residue, while the 4-ethylphenoxy group fits into a corresponding hydrophobic pocket. nih.gov The docking score, calculated in units like kcal/mol, estimates the binding affinity, with more negative values indicating stronger binding. mdpi.com

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to observe the dynamic behavior of the ligand-receptor complex over time. nih.govnih.gov MD simulations provide a more realistic view of the interaction by showing how the ligand and protein move and flex. biointerfaceresearch.commdpi.com This can confirm the stability of the binding pose predicted by docking and reveal subtle conformational changes in both the ligand and the receptor that are essential for the biological response. nih.gov

| Computational Method | Purpose | Information Gained for this compound |

| Molecular Docking | Predicts the preferred binding orientation and affinity. | Identifies key interactions (e.g., ionic bond, hydrophobic contacts) and estimates binding strength. nih.govmdpi.com |

| Molecular Dynamics (MD) | Simulates the time-dependent behavior of the complex. | Assesses the stability of the binding pose, flexibility, and conformational changes of the ligand and receptor. nih.govnih.gov |

Pharmacological Characterization and Mechanistic Elucidation

Receptor Binding Profiles and Selectivity Investigations

The interaction of a compound with different receptors dictates its potential physiological effects. Based on its structural features, 2-(4-ethylphenoxy)-N,N-dimethylethanamine could potentially interact with serotonin (B10506), dopamine (B1211576), adrenergic, and other receptor systems.

The phenethylamine (B48288) backbone is a common motif in many serotonin receptor ligands. Structure-activity relationship (SAR) studies of phenethylamine derivatives have shown that substitutions on the phenyl ring and the amine can significantly influence affinity and selectivity for different 5-HT receptor subtypes. For instance, in a series of 4-alkoxy-substituted 2,5-dimethoxyphenethylamines, extending the 4-alkoxy group generally led to an increase in binding affinities at 5-HT2A and 5-HT2C receptors. However, for many phenethylamine derivatives, binding to the 5-HT1A receptor is often weak.

Given the 4-ethylphenoxy moiety, it is plausible that this compound could exhibit some affinity for 5-HT2A and 5-HT2C receptors, although the absence of the 2,5-dimethoxy groups, which are common in many potent 5-HT2A agonists, makes it difficult to predict its exact profile.

Table 1: Serotonin Receptor Binding Affinities of Structurally Related Phenethylamine Derivatives This table presents data for related compounds to infer potential interactions and is not data for this compound.

| Compound | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | 5-HT1A (Ki, nM) |

|---|---|---|---|

| 2,5-Dimethoxy-4-ethylphenethylamine | Data not available | Data not available | Data not available |

| 2C-B (4-Bromo-2,5-dimethoxyphenethylamine) | 48 | 189 | >10000 |

Data is illustrative and sourced from studies on related phenethylamines.

The N,N-dimethyl-2-phenoxyethanamine structure is related to compounds known to interact with the dopamine transporter (DAT). Inhibition of DAT is a key mechanism for many psychostimulant and antidepressant drugs. Research on fluoxetine (B1211875) analogues, which share a similar phenoxypropylamine core, has demonstrated that modifications to the amine and phenoxy ring can modulate DAT affinity.

It is conceivable that this compound could act as a DAT inhibitor, although its potency would be highly dependent on how the 4-ethylphenoxy group fits into the DAT binding pocket. The affinity for dopamine receptors (e.g., D2) is less predictable without direct experimental data, as phenethylamine derivatives show a wide range of activities at these receptors.

Phenethylamine derivatives often exhibit affinity for adrenergic receptors (adrenoceptors). The degree of interaction with α and β adrenoceptor subtypes can be influenced by the substitution pattern on the aromatic ring and the nature of the amine substituent.

The sigma receptor system is another potential target. While historically associated with opioids, sigma receptors are now recognized as a distinct class of proteins that bind a wide variety of compounds, including some phenethylamine derivatives. The affinity of this compound for sigma receptors is unknown but cannot be ruled out based on its general structure.

Trace amine-associated receptor 1 (TAAR1) is a receptor that is activated by endogenous trace amines, which are structurally related to classic monoamine neurotransmitters. Phenethylamine itself is a TAAR1 agonist. Therefore, it is highly probable that this compound would exhibit some degree of interaction with TAAR1. The N,N-dimethyl substitution and the 4-ethylphenoxy group would influence its potency and efficacy at this receptor.

Pharmacokinetic and Biotransformation Studies Adme

In Vitro Metabolic Stability and Metabolite Identification

In vitro metabolic stability assays are fundamental in early drug discovery to predict how a compound will be metabolized in the body. nih.gov These experiments typically involve incubating the compound with liver fractions, such as human liver microsomes (HLM) or S9 fractions, which contain the primary drug-metabolizing enzymes. eurofinsdiscovery.comnih.govmdpi.com The rate at which the parent compound disappears over time is measured to determine its metabolic stability. rsc.orgresearchgate.net Compounds with high metabolic stability are likely to have a longer half-life in vivo, whereas those with low stability may be cleared from the body more rapidly.

Metabolite identification is a subsequent step where the metabolic products of the parent compound are identified and characterized. escientificpublishers.com This is crucial as metabolites can be pharmacologically active, inactive, or even toxic. eurofinsdiscovery.com Understanding the metabolic pathways helps in predicting potential drug-drug interactions and inter-individual variability in drug response. escientificpublishers.com Advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS) are commonly used for this purpose. escientificpublishers.com

Despite a thorough search, no specific data on the in vitro metabolic stability or metabolite identification of 2-(4-ethylphenoxy)-N,N-dimethylethanamine could be located.

Membrane Permeability and Transport Mechanism Analysis

For a compound to be orally active, it must be able to cross the intestinal epithelium to reach the systemic circulation. The Caco-2 cell permeability assay is a widely accepted in vitro model used to predict human intestinal permeability. enamine.netevotec.comnih.gov Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier. enamine.netevotec.com

The apparent permeability coefficient (Papp) is determined by measuring the rate of passage of the compound from the apical (intestinal lumen) to the basolateral (blood) side of the Caco-2 monolayer. nih.govresearchgate.net A high Papp value generally suggests good intestinal absorption. researchgate.net Furthermore, by measuring transport in both directions (apical-to-basolateral and basolateral-to-apical), it is possible to identify if the compound is a substrate for efflux transporters, such as P-glycoprotein (P-gp), which can pump drugs out of cells and limit their absorption. evotec.com

No studies detailing the membrane permeability or transport mechanisms of this compound have been identified in the available literature.

Plasma Protein Binding Characteristics

Once a compound enters the bloodstream, it can bind to plasma proteins, primarily albumin and alpha-1-acid glycoprotein (B1211001) (AAG). nih.govresearchgate.net Only the unbound (free) fraction of a drug is pharmacologically active and able to diffuse from the circulation to target tissues and sites of elimination. nih.gov Therefore, determining the extent of plasma protein binding is critical for understanding a compound's pharmacokinetic and pharmacodynamic properties.

High plasma protein binding can reduce the free drug concentration, potentially affecting its efficacy and clearance. nih.gov Changes in protein binding due to disease states or drug-drug interactions can lead to significant alterations in the free drug concentration, which may have clinical consequences. nih.govnih.gov

There is no available data on the plasma protein binding characteristics of this compound.

In Vivo Pharmacokinetic Profiling (e.g., systemic exposure, tissue distribution, excretion pathways)

In vivo pharmacokinetic studies, typically conducted in animal models such as rats, are essential to understand the complete ADME profile of a compound in a living organism. psu.edunih.govnih.gov These studies provide crucial information on systemic exposure (how much of the drug gets into the bloodstream and for how long), tissue distribution (where the drug goes in the body), and the primary routes of excretion. nih.govfrontiersin.orgfrontiersin.orgresearchgate.net

Following administration of the compound, blood and tissue samples are collected at various time points and analyzed to determine the concentration of the parent drug and its major metabolites. psu.edufrontiersin.orgfrontiersin.org This data is used to calculate key pharmacokinetic parameters such as clearance, volume of distribution, and elimination half-life. Understanding excretion pathways, whether through urine (renal) or feces (biliary), is also a key component of these studies. nih.gov

No in vivo pharmacokinetic data for this compound, including its systemic exposure, tissue distribution, or excretion pathways, has been reported in the scientific literature.

Hepatic and Renal Clearance Mechanisms

Clearance is the measure of the body's ability to eliminate a drug. The two primary organs responsible for drug clearance are the liver (hepatic clearance) and the kidneys (renal clearance). nih.govuoanbar.edu.iq

Hepatic clearance involves the metabolism of the drug by liver enzymes and/or its excretion into the bile. derangedphysiology.comnih.govnih.gov The rate of hepatic clearance is influenced by liver blood flow, the extent of plasma protein binding, and the intrinsic activity of the metabolizing enzymes. derangedphysiology.com

Renal clearance involves the excretion of the drug into the urine through processes of glomerular filtration, active tubular secretion, and passive tubular reabsorption. nih.gov The physicochemical properties of a drug, such as its polarity and size, play a significant role in its renal handling. nih.gov

Specific information regarding the hepatic and renal clearance mechanisms of this compound is not available.

Toxicological Investigations and Safety Assessment

In Vitro Cytotoxicity and Genotoxicity Evaluation

No in vitro cytotoxicity or genotoxicity studies for 2-(4-ethylphenoxy)-N,N-dimethylethanamine are available in the public scientific literature. While some chemical suppliers provide general hazard statements, these are not substitutes for detailed experimental data. labsolu.ca

Safety Pharmacology Screening on Major Organ Systems

A comprehensive search yielded no safety pharmacology screening data for this compound, including assessments of its effects on major organ systems.

There are no published studies specifically evaluating the effects of this compound on the cardiovascular system. Therefore, no data on its potential impact on blood pressure, heart rate, or electrocardiogram (ECG) parameters could be provided. datasci.comreprocell.comacmedsci.ac.uk

Central Nervous System Function Assessments

The evaluation of a chemical compound's effect on the central nervous system (CNS) is a critical component of its toxicological profile. Such assessments are designed to identify any potential for neurotoxicity, including subtle changes in motor function, sensory perception, and cognitive abilities. Standardized testing protocols in laboratory animals are employed to observe and quantify these effects.

A typical CNS assessment would involve a battery of tests, including:

Functional Observational Battery (FOB): This is a series of non-invasive tests that evaluate various aspects of neurological function. Observations include, but are not limited to, the animal's posture, gait, reactivity to stimuli, and the presence of any tremors or convulsions.

Motor Activity Assessment: Specialized equipment is used to measure the spontaneous motor activity of animals exposed to the test compound. A significant increase or decrease in activity can be an indicator of a CNS effect.

Sensory Function Tests: These tests assess the animal's response to various sensory stimuli, such as a light flash or a sudden sound, to determine if sensory perception is affected.

Neuropathology: Following the functional assessments, a microscopic examination of the brain, spinal cord, and peripheral nerves is conducted to identify any structural changes or damage to the nervous tissue.

Due to the absence of specific studies on this compound, no data can be presented in the following table. The table is a template illustrating how such data would typically be organized.

| CNS Assessment Parameter | Observed Effect in Animal Models | Relevance to Human Health |

| Functional Observational Battery | Data not available | Potential for motor and sensory deficits |

| Motor Activity | Data not available | Indication of stimulant or depressant effects |

| Sensory Function | Data not available | Risk of impaired vision, hearing, or touch |

| Neuropathology | Data not available | Evidence of direct damage to nerve cells |

Respiratory System Function Assessments

The potential for a chemical to adversely affect the respiratory system is another key area of toxicological investigation. These assessments are crucial for compounds that may be inhaled or that could have systemic effects on respiratory function.

Standard respiratory system function assessments in animal models include:

Respiratory Rate and Tidal Volume: Measurements of the number of breaths per minute and the volume of air inhaled in each breath. Significant alterations can indicate respiratory distress or depression.

Pulmonary Function Tests: More detailed assessments, analogous to spirometry in humans, can be performed on anesthetized animals to measure lung capacity, airflow, and gas exchange.

Histopathology of the Lungs: Microscopic examination of the lung tissue is performed to identify signs of inflammation, fluid accumulation (edema), or cellular damage.

As with the CNS assessments, there is no available data on the respiratory effects of this compound. The following table is a template for presenting such findings.

| Respiratory Assessment Parameter | Observed Effect in Animal Models | Relevance to Human Health |

| Respiratory Rate | Data not available | Potential for respiratory depression or hyperventilation |

| Tidal Volume | Data not available | Indication of changes in breathing depth |

| Pulmonary Function | Data not available | Risk of obstructive or restrictive lung disease |

| Lung Histopathology | Data not available | Evidence of direct lung injury or inflammation |

Immunotoxicity and Endocrine Disruption Potential

Immunotoxicity:

The assessment of immunotoxicity evaluates the potential of a substance to suppress or inappropriately stimulate the immune system. A compromised immune system can lead to an increased susceptibility to infections or the development of autoimmune diseases. Key studies in this area include:

Natural Killer (NK) Cell Activity Assay: This test measures the function of NK cells, which are important for fighting off viral infections and tumors.

Lymphocyte Proliferation Assays: These assays determine if a chemical affects the ability of lymphocytes to divide and multiply in response to a challenge.

Histopathology of Immune Organs: Microscopic examination of the spleen, thymus, and lymph nodes is conducted to look for any changes in cell populations or structure.

No specific immunotoxicity data for this compound has been identified in scientific literature.

Endocrine Disruption Potential:

Endocrine disruptors are chemicals that can interfere with the body's endocrine (hormone) system. Assessments for endocrine disruption potential are complex and involve a range of in vitro and in vivo assays designed to detect interactions with hormone receptors and pathways. Phenolic compounds, due to their structural similarities to some hormones, are often evaluated for such effects. nih.gov

Key areas of investigation include:

Estrogen Receptor (ER) and Androgen Receptor (AR) Binding and Transcriptional Activation Assays: These tests determine if a chemical can bind to and activate or inhibit estrogen and androgen receptors.

Aromatase Assay: This assay assesses the chemical's ability to inhibit or induce the enzyme aromatase, which is crucial for estrogen synthesis.

Steroidogenesis Assay: This evaluates the effects of a chemical on the production of steroid hormones.

Thyroid Hormone System Assays: These tests investigate potential interference with the production, transport, and action of thyroid hormones.

While some phenolic compounds have been shown to have endocrine-disrupting properties, there is no specific data available for this compound. nih.govnih.gov The following table illustrates the type of data that would be generated from in vitro screening assays for endocrine disruption potential.

| Endocrine Target | In Vitro Assay Type | Result for this compound |

| Estrogen Receptor Alpha | Binding Assay | Data not available |

| Estrogen Receptor Alpha | Transcriptional Activation | Data not available |

| Androgen Receptor | Binding Assay | Data not available |

| Androgen Receptor | Transcriptional Activation | Data not available |

| Aromatase Enzyme | Inhibition Assay | Data not available |

Advanced Analytical Method Development for Research Applications

Chromatographic Methodologies for Isolation and Quantification

High-Performance Liquid Chromatography (HPLC) Development and Validation for 2-(4-ethylphenoxy)-N,N-dimethylethanamine and its Derivatives

The development of a robust High-Performance Liquid Chromatography (HPLC) method is crucial for the isolation and quantification of this compound and its potential derivatives. While specific validated methods for this compound are not extensively documented in publicly available literature, general principles of reversed-phase HPLC can be applied. A typical method would likely utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous phase would be a critical parameter to optimize, given the basic nature of the tertiary amine in the target molecule.

Detection is commonly achieved using a UV detector. The phenoxy group in this compound contains a chromophore that should allow for detection in the UV range, likely around 220-280 nm. For derivatives where the chromophore is altered, the detection wavelength would need to be re-optimized.

Method validation would be performed according to established guidelines, assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ). For structurally similar amine compounds, pre-column derivatization with reagents like dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl) has been employed to enhance detection sensitivity, particularly for fluorescence detection. ipb.ptresearchgate.net

Interactive Data Table: Hypothetical HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 20 mM Potassium Phosphate, pH 7.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 270 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) Applications for Volatile Analytes

Gas Chromatography (GC) is a suitable technique for the analysis of volatile and semi-volatile compounds. This compound, with a predicted boiling point that allows for volatilization without decomposition, can be analyzed using GC. The choice of the stationary phase for the GC column is critical for achieving good separation. A mid-polarity column, such as one containing a phenyl- and methyl-substituted polysiloxane, would be a logical starting point for method development.

For the analysis of related amine compounds, derivatization is often employed to improve chromatographic peak shape and thermal stability. jfda-online.com However, for tertiary amines like this compound, direct analysis may be feasible. The use of a flame ionization detector (FID) would provide a robust and sensitive means of detection.

Hyphenated Techniques for Structural Elucidation and Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for the structural elucidation and impurity profiling of this compound. The combination of the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry allows for the identification and quantification of the target compound and its impurities, even at trace levels.

In a typical LC-MS/MS workflow, the compound is first separated from its matrix and potential impurities using reversed-phase HPLC as described above. The eluent is then introduced into the mass spectrometer, where the molecules are ionized. Electrospray ionization (ESI) in positive ion mode would be the most appropriate ionization technique for this compound, due to the presence of the basic nitrogen atom which can be readily protonated.

The precursor ion (the protonated molecule) is then selected in the first quadrupole and fragmented in the collision cell. The resulting product ions are analyzed in the second quadrupole, providing a unique fragmentation pattern that can be used for structural confirmation. This technique is invaluable for identifying unknown impurities by analyzing their fragmentation patterns and comparing them to that of the parent compound.

Interactive Data Table: Predicted LC-MS/MS Transitions for this compound

| Parameter | Value |

| Precursor Ion (M+H)⁺ | m/z 194.3 |

| Predicted Product Ion 1 | m/z 58.1 (from cleavage of the C-O bond) |

| Predicted Product Ion 2 | m/z 135.2 (from cleavage of the ethylamine (B1201723) side chain) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the identification power of mass spectrometry. This technique is highly effective for the analysis of volatile and semi-volatile compounds and is widely used for impurity profiling. researchgate.net For this compound, a GC-MS method would involve injecting the sample into the GC, where it is vaporized and separated on the column.

The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum shows the molecular ion (if stable enough to be observed) and a characteristic fragmentation pattern. This fragmentation pattern serves as a "fingerprint" for the compound, allowing for its positive identification by comparison to a spectral library or by interpretation of the fragmentation pathways. GC-MS is particularly useful for identifying and quantifying volatile impurities that may be present in the sample.

Spectroscopic Techniques for Comprehensive Characterization (e.g., NMR, IR, UV-Vis)

Comprehensive characterization of this compound relies on a combination of spectroscopic techniques to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are essential for the unambiguous structural elucidation of the molecule.

¹H NMR: The ¹H NMR spectrum would show distinct signals for the protons in different chemical environments. For example, the aromatic protons would appear in the downfield region (typically 6.8-7.2 ppm), while the aliphatic protons of the ethyl and dimethylamino groups would be found in the upfield region. The splitting patterns of these signals would provide information about neighboring protons.

¹³C NMR: The ¹³C NMR spectrum would show a signal for each unique carbon atom in the molecule, providing further confirmation of the carbon skeleton.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

C-O-C stretching of the ether linkage.

C-N stretching of the tertiary amine.

Aromatic C-H and C=C stretching.

Aliphatic C-H stretching.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The phenoxy group in this compound acts as a chromophore. The UV-Vis spectrum, likely recorded in a solvent such as ethanol (B145695) or methanol, would show absorption maxima in the ultraviolet region, which can be used for quantitative analysis.

Interactive Data Table: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Signals/Features |

| ¹H NMR | Aromatic protons (~6.8-7.2 ppm), O-CH₂ protons (~4.0 ppm), N-CH₂ protons (~2.7 ppm), N-(CH₃)₂ protons (~2.3 ppm), Ar-CH₂CH₃ protons (~2.6 and 1.2 ppm) |

| ¹³C NMR | Aromatic carbons (~114-156 ppm), O-CH₂ carbon (~66 ppm), N-CH₂ carbon (~58 ppm), N-(CH₃)₂ carbons (~45 ppm), Ar-CH₂CH₃ carbons (~28 and 16 ppm) |

| IR (cm⁻¹) | ~2950-2800 (C-H stretch), ~1600, 1500 (Aromatic C=C stretch), ~1240 (Aryl-O stretch), ~1170 (C-N stretch) |

| UV-Vis (nm) | λmax ~220 nm and ~275 nm |

Method Validation Principles in Analytical Research (e.g., selectivity, specificity, limits of detection and quantitation, linearity, precision, accuracy)

The validation of an analytical procedure is a critical process that demonstrates its suitability for the intended purpose. europa.eu For research applications involving the compound this compound, establishing a robust and reliable analytical method is paramount for generating trustworthy data. Method validation ensures that the chosen analytical technique can accurately and consistently measure the compound of interest. The core principles of this validation process, as applied to the analysis of this compound, are detailed below. These principles are fundamental to complying with good laboratory practices and ensuring the integrity of research findings. researchgate.net

Selectivity and Specificity

Selectivity refers to the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample matrix. iupac.orglew.ro Specificity is often considered the ultimate degree of selectivity, implying that the method produces a response for only the substance of interest. iupac.orgnih.gov

In the context of this compound analysis, a selective method must be able to distinguish it from potential impurities, degradation products, or other matrix components. This is typically achieved by comparing the analysis of a blank matrix (a sample not containing the analyte) with a spiked matrix containing a known concentration of this compound and any potential interfering substances. Techniques like High-Performance Liquid Chromatography (HPLC) coupled with a highly selective detector, such as a mass spectrometer (MS), are often employed to achieve high selectivity. The chromatographic separation ensures that different compounds elute at different times, and the mass spectrometer provides identification based on the mass-to-charge ratio, confirming the identity of the peak corresponding to this compound. nih.gov

Table 1: Illustrative Selectivity Data for HPLC-MS Analysis of this compound

| Compound | Retention Time (minutes) | Mass-to-Charge Ratio (m/z) | Response in Blank Matrix |

|---|---|---|---|

| This compound | 4.8 | 194.15 | Not Detected |

| Potential Impurity A | 3.5 | 178.12 | Not Detected |

| Potential Impurity B | 5.2 | 210.18 | Not Detected |

| Matrix Component X | 2.1 | Various | Detected |

This table is interactive and can be sorted by column.

Limits of Detection (LOD) and Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. demarcheiso17025.com

These limits are crucial for determining the sensitivity of the method. They can be established by several methods, including the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve. demarcheiso17025.com For research on this compound, a low LOD and LOQ are essential for detecting trace amounts of the compound.

Table 2: Hypothetical LOD and LOQ for this compound Analysis

| Parameter | Method | Value |

|---|---|---|

| Limit of Detection (LOD) | Signal-to-Noise (S/N) Ratio of 3:1 | 0.5 ng/mL |

This table is interactive and can be sorted by column.

Linearity

Linearity demonstrates the ability of the analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. npra.gov.my This is determined by analyzing a series of standards of this compound at different concentrations. The data is then plotted to create a calibration curve, and a linear regression analysis is performed. A correlation coefficient (r²) close to 1.000 indicates a strong linear relationship. nih.gov The range of linearity is the interval between the upper and lower concentrations of the analyte that have been demonstrated to follow this proportional relationship. npra.gov.my

Table 3: Example Linearity Data for this compound

| Concentration (ng/mL) | Instrument Response (Peak Area) |

|---|---|

| 1.5 | 15,200 |

| 5.0 | 50,500 |

| 10.0 | 101,000 |

| 25.0 | 252,500 |

| 50.0 | 504,000 |

| 100.0 | 1,005,000 |

| Linear Regression Output | |

| Slope | 10,020 |

| Y-Intercept | 150 |

| Correlation Coefficient (r²) | 0.9998 |

This table is interactive and can be sorted by column.

Precision

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD). Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility. europa.eu

Repeatability refers to the precision obtained under the same operating conditions over a short interval of time.

Intermediate precision assesses variations within the same laboratory, such as on different days, with different analysts, or on different equipment.

Reproducibility evaluates the precision between different laboratories.

For research purposes, establishing repeatability and intermediate precision is fundamental. researchgate.net

Table 4: Illustrative Precision Data for this compound (n=6)

| Concentration Level | Repeatability (%RSD) | Intermediate Precision (%RSD) |

|---|---|---|

| Low QC (5 ng/mL) | 2.1% | 3.5% |

| Medium QC (25 ng/mL) | 1.8% | 2.9% |

This table is interactive and can be sorted by column.

Accuracy

Accuracy represents the closeness of the test results obtained by the method to the true value. researchgate.net It is often determined by recovery studies, where a known amount of pure this compound is added to a blank matrix (spiking). The sample is then analyzed, and the percentage of the analyte recovered is calculated. Accuracy should be assessed at multiple concentration levels across the linear range of the method. researchgate.net

Table 5: Representative Accuracy (Recovery) Data for this compound

| Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) (mean, n=3) | % Recovery |

|---|---|---|

| 5.0 | 4.95 | 99.0% |

| 25.0 | 25.4 | 101.6% |

This table is interactive and can be sorted by column.

Computational Drug Discovery and Predictive Modeling

Virtual Screening for Novel Biological Targets and Ligands

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov The process can be either ligand-based, searching for molecules similar to known active compounds, or structure-based, where compounds are computationally "docked" into the three-dimensional structure of a biological target.

For 2-(4-ethylphenoxy)-N,N-dimethylethanamine, a structure-based virtual screening approach could be employed to identify its potential biological targets. This would involve docking the compound against a panel of known protein structures, particularly those known to interact with amine-containing molecules, such as G-protein coupled receptors (GPCRs) or certain enzymes. nih.govnih.gov The structural similarity of the compound to known antagonists of aminergic receptors suggests these would be a primary focus. nih.govnih.gov Large chemical databases, such as the Enamine REAL library which contains billions of synthetically accessible compounds, can be screened to find other novel ligands for a target that is shown to bind to this compound. blogspot.comenamine.net High-throughput virtual screening (HTVS) protocols that combine pharmacophore modeling and molecular docking can efficiently query these vast chemical spaces. nih.gov

The results of such a screening are typically ranked based on a scoring function that estimates the binding affinity. A hypothetical virtual screening of this compound against a panel of aminergic GPCRs might yield results similar to those in the table below.

Table 1: Illustrative Virtual Screening Docking Scores for this compound This table is a hypothetical representation of potential virtual screening results.

| Protein Target | Protein Family | Docking Score (kcal/mol) | Potential Interaction Type |

|---|---|---|---|

| Dopamine (B1211576) D3 Receptor | GPCR | -9.2 | Antagonist |

| Serotonin (B10506) 5-HT2A Receptor | GPCR | -8.7 | Antagonist/Agonist |

| Histamine H1 Receptor | GPCR | -8.5 | Antagonist |

| Alpha-1A Adrenergic Receptor | GPCR | -8.1 | Antagonist |

| Trace Amine-Associated Receptor 1 (TAAR1) | GPCR | -7.9 | Agonist |

Homology Modeling and Protein Structure Prediction for Binding Site Analysis

When an experimentally determined (e.g., via X-ray crystallography) structure of a target protein is unavailable, homology modeling can be used to generate a predictive 3D model. This technique relies on the amino acid sequence similarity between the target protein ("target") and a protein of known structure ("template"). nih.gov Given the high number of GPCRs that are potential targets for amine compounds but lack crystal structures, homology modeling is a crucial tool. nih.govnih.gov

If virtual screening identified a high-scoring target for this compound that lacked an experimental structure, its sequence would be used to find the best available template, such as the crystal structure of the β2-adrenergic receptor or the dopamine D3 receptor. nih.govescholarship.org Software like I-TASSER or servers like GPCRdb can then be used to build and refine a 3D model. nih.govgpcrdb.org Recently, machine learning-based tools like AlphaFold have shown remarkable accuracy in predicting protein structures from sequence alone, often outperforming traditional homology models in virtual screening campaigns.

The quality of the resulting model is assessed by tools like Ramachandran plots, which evaluate the stereochemical quality of the protein backbone. Once a reliable model is generated, its binding site can be analyzed in detail to understand how this compound might fit and interact with specific amino acid residues.

Table 2: Hypothetical Quality Assessment of a Homology Model for a Target Receptor This table is a hypothetical example of a Ramachandran plot analysis for a modeled protein.

| Parameter | Initial Model | Refined Model | Acceptable Range |

|---|---|---|---|

| Residues in Most Favored Regions (%) | 85.3 | 94.1 | >90% |

| Residues in Allowed Regions (%) | 12.1 | 5.2 | <10% |

| Residues in Outlier Regions (%) | 2.6 | 0.7 | <1% |

Molecular Dynamics Simulations for Dynamic Ligand-Receptor Interactions

While molecular docking provides a static snapshot of a ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. This allows researchers to observe the stability of the ligand in the binding pocket, conformational changes in the protein upon binding, and the role of solvent molecules.

An MD simulation would be initiated with this compound placed in the binding site of its target protein (either from an experimental structure or a high-quality homology model). The simulation would track the atomic coordinates over a period of nanoseconds to microseconds. Key metrics such as Root Mean Square Deviation (RMSD) of the ligand and Root Mean Square Fluctuation (RMSF) of the protein residues would be calculated to assess stability. A stable binding pose is indicated by a low and non-fluctuating RMSD for the ligand.

Table 3: Illustrative Summary of a 100 ns Molecular Dynamics Simulation This table provides a hypothetical summary of key metrics from an MD simulation.

| Metric | Value | Interpretation |

|---|---|---|

| Average Ligand RMSD (Å) | 1.8 ± 0.4 | Stable binding within the pocket. |

| Average Protein Backbone RMSD (Å) | 2.5 ± 0.6 | The overall protein structure remains stable. |

| Key Residue RMSF (Å) | < 1.5 | Binding site residues show minimal fluctuation, indicating stable interactions. |

| Key Hydrogen Bonds Maintained (%) | > 85% | Specific hydrogen bonds with key residues are consistently present. |

Machine Learning Approaches for SAR and ADME-Tox Predictions

Machine learning (ML) is increasingly used to build predictive models for structure-activity relationships (SAR) and the properties of absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox). researchgate.netnih.gov These models are trained on large datasets of compounds with known activities and properties to learn the complex relationships between molecular structure and biological outcomes.

Structure-Activity Relationship (SAR) Quantitative Structure-Activity Relationship (QSAR) models can be developed for a series of phenoxy or amine analogues to predict their biological activity against a specific target. nih.govresearchgate.net By calculating a set of molecular descriptors (e.g., hydrophobicity, electronic properties, steric parameters) for this compound and related compounds, an ML algorithm (such as random forest or deep neural networks) can create a model that predicts activity. ijsmr.in This helps in understanding which structural features are critical for potency and can guide the design of more effective analogues. researchgate.net

ADME-Tox Prediction Predicting ADME-Tox properties early is critical to reducing late-stage drug candidate failures. nih.gov Numerous ML platforms, such as ADMET-AI and ArtemisAI, have been developed to predict these properties from a molecule's structure. valencelabs.comx-chemrx.com For this compound, these tools can provide rapid predictions for properties like oral bioavailability, blood-brain barrier penetration, interaction with Cytochrome P450 (CYP) enzymes, and potential toxicities. nih.govacs.org

Table 4: Illustrative Machine Learning-Based ADME-Tox Predictions for this compound This table is a hypothetical output from a predictive ADMET model.

| ADMET Property | Category | Predicted Outcome | Confidence Score |

|---|---|---|---|

| Human Intestinal Absorption (HIA) | Absorption | High | 0.91 |

| Blood-Brain Barrier (BBB) Permeation | Distribution | High | 0.85 |

| CYP2D6 Substrate | Metabolism | Yes | 0.88 |

| CYP3A4 Inhibitor | Metabolism | No | 0.79 |

| hERG Inhibition | Toxicity | Low Risk | 0.82 |

| Hepatotoxicity | Toxicity | Low Risk | 0.75 |

Translational Research Perspectives and Future Avenues

Elucidation of Novel Biological Targets for Phenoxyethylamine Derivatives

A critical first step in realizing the therapeutic potential of 2-(4-ethylphenoxy)-N,N-dimethylethanamine is the identification and validation of its biological targets. The phenoxyethylamine scaffold is a privileged structure in medicinal chemistry, known to interact with a range of biological targets, including G-protein coupled receptors (GPCRs) and monoamine transporters. For instance, certain derivatives have shown affinity for adrenoceptors and dopamine (B1211576) receptors. nih.govnih.gov

Future research should, therefore, embark on a systematic screening of this compound against a diverse panel of receptors, enzymes, and ion channels. High-throughput screening (HTS) campaigns utilizing biochemical and cell-based assays can rapidly identify initial hits. Subsequently, more focused investigations, including radioligand binding assays and functional assays, can be employed to confirm and characterize these interactions.

Furthermore, unbiased approaches such as chemical proteomics and thermal proteome profiling could uncover entirely novel and unexpected biological targets. These methods allow for the identification of direct protein binding partners of the compound in a cellular context, providing a comprehensive view of its molecular interactions and potential mechanisms of action.

Design of Highly Selective and Potent Analogs with Modulated ADME-Tox Profiles

Following the identification of promising biological targets, the next logical step involves the rational design of analogs of this compound with improved properties. Structure-activity relationship (SAR) studies are fundamental to this process, systematically exploring how modifications to the chemical structure impact potency, selectivity, and pharmacokinetic properties. biomolther.orgnih.gov

Key areas for structural modification would include:

The Ethyl Group on the Phenoxy Ring: Altering the size and electronics of this substituent could influence receptor binding and metabolic stability.

The Dimethylamine (B145610) Moiety: Modifications to the amine, such as altering the alkyl substituents or incorporating it into a heterocyclic ring, can significantly impact selectivity and physicochemical properties.

The Ethoxy Linker: Changes in the length or nature of the linker between the phenoxy ring and the amine could affect the molecule's conformation and its interaction with the target protein.

Computational modeling and in silico screening can guide the design of these analogs, predicting their binding affinities and ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. The overarching goal is to develop compounds with high selectivity for the desired target to minimize off-target effects, and with a favorable pharmacokinetic profile to ensure adequate exposure at the site of action.

Table 1: Hypothetical Structure-Activity Relationship (SAR) Data for Analogs of this compound

| Compound ID | R1 (Phenoxy Ring) | R2 (Amine) | Target Binding Affinity (IC50, nM) | Selectivity (Fold vs. Off-Target) |

| Lead | -CH2CH3 | -N(CH3)2 | 150 | 10 |

| Analog 1 | -CH3 | -N(CH3)2 | 200 | 8 |

| Analog 2 | -CF3 | -N(CH3)2 | 75 | 25 |

| Analog 3 | -CH2CH3 | -NHCH3 | 120 | 15 |

| Analog 4 | -CH2CH3 | Pyrrolidine | 90 | 30 |

This table is for illustrative purposes only and does not represent actual experimental data.

Development of Advanced Delivery Systems for In Vitro and In Vivo Research Models

The effective delivery of a compound to its site of action is crucial for both preclinical research and potential therapeutic applications. For phenoxyethylamine derivatives, the development of advanced delivery systems could enhance their utility in various research models.

In Vitro Models: In cell-based assays, controlled release formulations could be employed to maintain a constant compound concentration over extended periods, which is particularly important for studying chronic effects. The use of nanoformulations, such as liposomes or polymeric nanoparticles, can also improve the solubility of poorly soluble analogs and facilitate their cellular uptake. nih.govresearchgate.net Standardized protocols for in vitro release testing are essential to ensure the reliability and reproducibility of these studies. nih.gov

In Vivo Models: For animal studies, advanced drug delivery systems can be designed to achieve targeted delivery to specific organs or tissues, thereby increasing efficacy and reducing systemic toxicity. For example, if a phenoxyethylamine derivative is found to have activity in the central nervous system, formulations designed to cross the blood-brain barrier would be necessary. Ex vivo models, such as isolated perfused organs, can serve as an intermediate step to evaluate the performance of these delivery systems before moving to full in vivo studies. nih.govnih.gov Various imaging techniques can be employed to track the biodistribution of the compound and its delivery system in real-time. walshmedicalmedia.com

Integration of Omics Data for Systems-Level Understanding of Compound Activity

To gain a comprehensive understanding of the biological effects of this compound and its derivatives, a systems biology approach is invaluable. researchgate.net This involves the integration of various "omics" data, including genomics, transcriptomics, proteomics, and metabolomics, to build a holistic picture of the compound's impact on cellular networks and pathways. scispace.com

By treating cells or organisms with the compound and analyzing the resulting changes in gene expression, protein levels, and metabolite profiles, researchers can identify the key pathways modulated by the compound. This information can help to:

Confirm the intended mechanism of action.

Identify potential off-target effects.

Discover novel biomarkers of compound activity.

Elucidate mechanisms of toxicity. nih.gov

Bioinformatic tools and computational modeling are essential for analyzing and integrating these large datasets, ultimately leading to a more predictive understanding of the compound's in vivo effects. researchgate.net

Collaborative Initiatives in Chemical Biology and Pharmaceutical Sciences

The successful translation of a chemical probe or a potential drug candidate from the laboratory to the clinic requires a multidisciplinary and collaborative effort. For a compound like this compound, fostering collaborations between academic researchers, pharmaceutical companies, and contract research organizations (CROs) is paramount.

Chemical biology collaborations can leverage expertise in probe development and target identification to fully characterize the compound's mechanism of action. ox.ac.ukpnnl.gov These collaborations often involve the design and synthesis of chemical tools, such as fluorescently labeled or biotinylated derivatives, to visualize the compound's subcellular localization and identify its binding partners.

Pharmaceutical sciences collaborations are crucial for addressing the challenges of drug formulation, delivery, and preclinical development. ox.ac.uk Experts in pharmaceutics can contribute to the design of stable and effective formulations, while pharmacologists and toxicologists can conduct the necessary studies to evaluate the compound's safety and efficacy in relevant disease models.

By bringing together diverse expertise and resources, such collaborative initiatives can accelerate the research and development process and increase the likelihood of translating basic scientific discoveries into tangible therapeutic benefits.

Q & A

Q. What are the recommended synthetic routes for 2-(4-ethylphenoxy)-N,N-dimethylethanamine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of aryloxyethylamine derivatives often employs palladium-catalyzed coupling or nucleophilic substitution. For example:

- Palladium-catalyzed carbo-oxygenation using propargylic amines and aryl iodides (e.g., 2-(4-iodophenoxy)-N,N-dimethylethanamine) enables stereoselective formation of C-O bonds. Optimize yield by adjusting catalyst loading (e.g., Pd(PPh₃)₄), solvent polarity (DCM/MeOH), and temperature (60–80°C) .

- Nucleophilic substitution between 2-(dimethylamino)ethanol and 4-ethylphenol derivatives under basic conditions (e.g., K₂CO₃ in DMF). Monitor purity via HPLC using C18 columns and mobile phases like acetonitrile/water (70:30) .

Q. How should researchers characterize the structural and chemical purity of this compound?

Methodological Answer:

- NMR spectroscopy : Compare ¹H/¹³C NMR peaks to analogs (e.g., diphenhydramine derivatives). Key signals include δ 1.2–1.4 ppm (ethyl CH₃), δ 3.2–3.4 ppm (N,N-dimethyl groups), and δ 6.6–7.4 ppm (aromatic protons) .

- Mass spectrometry : Confirm molecular ion [M+H]⁺ at m/z 236.2 (calculated for C₁₂H₁₉NO). Use HRMS for isotopic pattern validation .

- HPLC-UV : Employ impurity standards (e.g., PhEur impurity B) with a C18 column and gradient elution (0.1% TFA in water/acetonitrile) to detect byproducts (retention time: 8–12 min) .

Q. What safety protocols are critical during handling and storage?

Methodological Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Storage : Keep in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation. Avoid contact with strong acids/bases due to amine reactivity .

- Waste disposal : Segregate organic waste and neutralize with 10% acetic acid before incineration .

Advanced Research Questions

Q. How do substituents on the phenoxy group (e.g., ethyl vs. methyl) influence pharmacological activity?

Methodological Answer:

-

Structure-activity relationship (SAR) studies : Compare binding affinity to targets like histamine H₁ receptors or serotonin transporters using radioligand assays. For example:

Q. What mechanistic insights explain thermal decomposition pathways under varying conditions?

Methodological Answer:

- Quantum chemistry modeling : DFT calculations (e.g., MPWB1K/6-31+G(d,p)) reveal dominant pathways:

- N–N₂ bond fission : Forms singlet/triplet nitrenes (activation energy: 37–39 kcal/mol).

- Cyclization : Higher barriers (41–43 kcal/mol) lead to heterocyclic byproducts .

- Kinetic analysis : In n-dodecane, decomposition follows Arrhenius behavior:

k = 1.11 × 10⁹ T¹.⁴⁸⁰ exp(–37.6 kcal/mol/RT)

Validate via thermogravimetric analysis (TGA) at 150–250°C .

Q. How can researchers resolve contradictions in pharmacological data caused by stereochemical impurities?

Methodological Answer:

- Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol (90:10) to separate enantiomers. For example, (R)- and (S)-isomers of diphenhydramine derivatives show 2-fold differences in H₁ receptor binding .

- Stereoselective synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINAP-Ru complexes) to control configuration at the ethanamine center .

Q. What strategies optimize yield in large-scale synthesis while minimizing impurities?

Methodological Answer:

-

DoE (Design of Experiments) : Vary parameters (temperature, catalyst ratio, solvent) using a central composite design. For example:

Parameter Optimal Range Impact on Yield Temperature 70–80°C Maximizes coupling efficiency Catalyst (Pd) 5–7 mol% Reduces aryl halide byproducts Reaction Time 12–16 h Balances conversion vs. degradation -

In-line monitoring : Use FTIR or Raman spectroscopy to track intermediate formation (e.g., phenoxide intermediates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.